4-[(Phenylthio)methyl]benzoic acid 4-[(Phenylthio)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 88382-49-4
VCID: VC6693459
InChI: InChI=1S/C14H12O2S/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16)
SMILES: C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)O
Molecular Formula: C14H12O2S
Molecular Weight: 244.31

4-[(Phenylthio)methyl]benzoic acid

CAS No.: 88382-49-4

Cat. No.: VC6693459

Molecular Formula: C14H12O2S

Molecular Weight: 244.31

* For research use only. Not for human or veterinary use.

4-[(Phenylthio)methyl]benzoic acid - 88382-49-4

Specification

CAS No. 88382-49-4
Molecular Formula C14H12O2S
Molecular Weight 244.31
IUPAC Name 4-(phenylsulfanylmethyl)benzoic acid
Standard InChI InChI=1S/C14H12O2S/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16)
Standard InChI Key PPCGTVWKHISHFJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a benzoic acid core (C6H5COOH\text{C}_6\text{H}_5\text{COOH}) modified at the para position by a (phenylthio)methyl group (-CH2S-C6H5\text{-CH}_2\text{S-C}_6\text{H}_5). The sulfur atom bridges the benzyl and phenyl moieties, conferring distinct electronic and steric properties. The SMILES notation C1=CC=C(C=C1)SCC2=CC=C(C(=O)O)C=C2\text{C1=CC=C(C=C1)SCC2=CC=C(C(=O)O)C=C2} confirms this arrangement .

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Molecular Weight244.31 g/mol
Purity≥95%
Storage ConditionsRoom temperature, dry environment
SolubilityLikely lipophilic (inferred from structure)-

The thioether group enhances lipophilicity compared to unsubstituted benzoic acid, potentially improving membrane permeability in biological systems .

Applications in Research

Biochemical Studies

The compound is cataloged under categories like tumor suppressors, cell cycle proteins, and membrane receptors . Potential applications include:

  • Enzyme Inhibition: The thioether moiety may act as a pharmacophore in kinase or phosphatase inhibition.

  • Protein-Protein Interaction Studies: As a structural mimic of endogenous ligands, it could modulate signaling pathways .

Drug Development

Its benzoic acid backbone is a common scaffold in nonsteroidal anti-inflammatory drugs (NSAIDs). The phenylthio group introduces sulfur-based reactivity, enabling conjugation or redox modulation in prodrug designs .

Comparative Analysis with Analogues

CompoundCAS NumberMolecular FormulaKey Differences
Benzoic Acid65-85-0C7H6O2\text{C}_7\text{H}_6\text{O}_2Lacks sulfur substituent
4-(Phenylmethyl)benzoic Acid620-86-0C14H12O2\text{C}_{14}\text{H}_{12}\text{O}_2Thioether vs. methylene group

The sulfur atom in 4-[(phenylthio)methyl]benzoic acid alters electronic density, potentially enhancing binding affinity in hydrophobic protein pockets compared to oxygen-containing analogues .

Future Research Directions

  • Mechanistic Studies: Elucidate its role in apoptosis or cell cycle regulation.

  • Derivatization: Explore ester or amide derivatives for improved bioavailability.

  • Spectroscopic Characterization: Obtain NMR and IR data to validate synthetic batches .

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